molecular formula C8H16FN B13162411 4-Ethyl-2-fluorocyclohexan-1-amine

4-Ethyl-2-fluorocyclohexan-1-amine

Cat. No.: B13162411
M. Wt: 145.22 g/mol
InChI Key: PBBZDOGLJAXQOM-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluorocyclohexan-1-amine is an organic compound with the molecular formula C8H16FN It belongs to the class of cyclohexylamines, which are characterized by a cyclohexane ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-fluorocyclohexan-1-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the alkylation of cyclohexanone followed by fluorination and amination. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-fluorocyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexylamines .

Scientific Research Applications

4-Ethyl-2-fluorocyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Ethyl-2-fluorocyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the ethyl and fluorine substituents.

    2-Fluorocyclohexan-1-amine: Lacks the ethyl group.

    4-Ethylcyclohexan-1-amine: Lacks the fluorine atom .

Uniqueness

4-Ethyl-2-fluorocyclohexan-1-amine is unique due to the presence of both ethyl and fluorine substituents on the cyclohexane ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .

Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

4-ethyl-2-fluorocyclohexan-1-amine

InChI

InChI=1S/C8H16FN/c1-2-6-3-4-8(10)7(9)5-6/h6-8H,2-5,10H2,1H3

InChI Key

PBBZDOGLJAXQOM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C(C1)F)N

Origin of Product

United States

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